2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide
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Overview
Description
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyranone ring and a triazolopyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyranone ring, followed by the introduction of the triazolopyridine moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The pyranone ring and triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-pyran-4-one derivatives: These compounds share structural similarities and are often studied for their biological activities.
Uniqueness
What sets 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide apart is its unique combination of a pyranone ring and a triazolopyridine moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C22H26N4O4/c1-16-11-17(27)18(13-29-16)30-14-21(28)23-15-22(8-4-2-5-9-22)12-20-25-24-19-7-3-6-10-26(19)20/h3,6-7,10-11,13H,2,4-5,8-9,12,14-15H2,1H3,(H,23,28) |
InChI Key |
ALFWLEKMTCNZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC(=O)NCC2(CCCCC2)CC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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